N'-[(E)-(6-{[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-2-nitrobenzohydrazide
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Overview
Description
N’-[(E)-(6-{[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-NITROBENZOHYDRAZIDE is a complex organic compound belonging to the class of Schiff base hydrazones. These compounds are known for their diverse applications in various fields due to their interesting chemical properties, including their potential in nonlinear optics (NLO) and bioinorganic chemistry .
Preparation Methods
The synthesis of N’-[(E)-(6-{[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-NITROBENZOHYDRAZIDE typically involves the condensation reaction between an aldehyde and a hydrazide. The reaction is usually carried out in solvents like ethanol or methanol under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to form corresponding amines.
Scientific Research Applications
N’-[(E)-(6-{[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-NITROBENZOHYDRAZIDE has several scientific research applications:
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes. The Schiff base hydrazone moiety allows it to form stable complexes with transition metal ions, which can inhibit enzyme activity by binding to the active site . The molecular pathways involved include the inhibition of enzyme catalysis and disruption of metabolic processes.
Comparison with Similar Compounds
Similar compounds include other Schiff base hydrazones such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- (E)-(4-fluorophenylimino)methyl)naphthalen-2-ol
These compounds share similar structural features and chemical properties but differ in their specific substituents and applications
Properties
Molecular Formula |
C27H23FN4O8 |
---|---|
Molecular Weight |
550.5 g/mol |
IUPAC Name |
N-[(E)-[6-[[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]-4,7-dimethoxy-1,3-benzodioxol-5-yl]methylideneamino]-2-nitrobenzamide |
InChI |
InChI=1S/C27H23FN4O8/c1-36-23-19(11-17-12-21(31-40-17)15-7-9-16(28)10-8-15)20(24(37-2)26-25(23)38-14-39-26)13-29-30-27(33)18-5-3-4-6-22(18)32(34)35/h3-10,13,17H,11-12,14H2,1-2H3,(H,30,33)/b29-13+ |
InChI Key |
PHECRGMCIUEREO-VFLNYLIXSA-N |
Isomeric SMILES |
COC1=C2C(=C(C(=C1CC3CC(=NO3)C4=CC=C(C=C4)F)/C=N/NC(=O)C5=CC=CC=C5[N+](=O)[O-])OC)OCO2 |
Canonical SMILES |
COC1=C2C(=C(C(=C1CC3CC(=NO3)C4=CC=C(C=C4)F)C=NNC(=O)C5=CC=CC=C5[N+](=O)[O-])OC)OCO2 |
Origin of Product |
United States |
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